2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Furazan Heterocyclic chemistry Bioisosterism

2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (ZINC ID ZINC3404078; molecular formula C₁₇H₁₃F₂N₃O₃; MW 345.30 Da) is a fully synthetic, racemic screening compound belonging to the N-aryl-1,2,5-oxadiazol-3-yl-propanamide class. Its core architecture features a 1,2,5-oxadiazole (furazan) ring—a heterocycle that is structurally distinct from the more widely explored 1,2,4- and 1,3,4-oxadiazole isomers and is documented to possess an inductive effect comparable to trifluoromethyl or tetrazolyl groups.

Molecular Formula C17H13F2N3O3
Molecular Weight 345.30 g/mol
Cat. No. B12216232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide
Molecular FormulaC17H13F2N3O3
Molecular Weight345.30 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=CC=CC=C3F
InChIInChI=1S/C17H13F2N3O3/c1-10(24-14-5-3-2-4-13(14)19)17(23)20-16-15(21-25-22-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)
InChIKeyOKJNNIXAYKAWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide – Compound Identity and Screening Provenance


2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (ZINC ID ZINC3404078; molecular formula C₁₇H₁₃F₂N₃O₃; MW 345.30 Da) is a fully synthetic, racemic screening compound belonging to the N-aryl-1,2,5-oxadiazol-3-yl-propanamide class [1]. Its core architecture features a 1,2,5-oxadiazole (furazan) ring—a heterocycle that is structurally distinct from the more widely explored 1,2,4- and 1,3,4-oxadiazole isomers and is documented to possess an inductive effect comparable to trifluoromethyl or tetrazolyl groups [2]. The compound is commercially available from multiple screening-library vendors but has no reported bioactivity in ChEMBL 20 and no associated publications [1].

Why 2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide Cannot Be Substituted with In-Class Oxadiazole Analogs


Oxadiazole-based screening compounds are frequently treated as interchangeable within broad library selections, but three structural features of this compound create a combinatorial identity that generic substitution cannot replicate. First, the 1,2,5-oxadiazole (furazan) isomer presents distinct electronic properties versus the 1,2,4- and 1,3,4-oxadiazole isomers that dominate most screening decks [1]. Second, the simultaneous presence of fluorine at the ortho position of the phenoxy ring and at the para position of the phenyl ring on the oxadiazole creates a specific dual-fluorination vector that modulates both lipophilicity and metabolic soft-spot shielding in a manner not achievable with single-fluorine or non-fluorinated analogs . Third, the chiral propanamide linker (supplied as racemate) introduces stereochemical complexity absent in achiral acetamide-bridged analogs, with the potential for enantiomer-specific binding that cannot be assessed if a non-chiral substitute is procured .

2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide: Quantified Differentiation Evidence vs. Closest Catalogued Analogs


Furazan (1,2,5-Oxadiazole) Core vs. 1,2,4-Oxadiazole Isomer: Inductive Effect Differentiation

The target compound employs a 1,2,5-oxadiazole (furazan) core, which is documented to exert a strong electron-withdrawing inductive effect quantitatively comparable to that of a trifluoromethyl (–CF₃) or tetrazolyl substituent [1]. By contrast, the 1,2,4-oxadiazole isomer—which forms the scaffold backbone of the majority of published CB2-targeting N-aryl-oxadiazolyl-propionamides [2]—displays a different electronic distribution due to the adjacency of the two nitrogen atoms. This divergence directly affects hydrogen-bond acceptor capacity, dipole moment, and metabolic oxidative stability of the heterocycle itself.

Furazan Heterocyclic chemistry Bioisosterism

4-(4-Fluorophenyl) vs. 4-Methyl Oxadiazole Substitution: Lipophilicity Differentiation (ΔlogP = +0.24)

A direct comparison of computed logP values between the target compound and its closest commercially catalogued analog reveals a measurable lipophilicity increase. The target compound, bearing a 4-fluorophenyl substituent at the oxadiazole 4-position, exhibits a calculated logP of 2.637 [1], whereas the 4-methyl analog (2-(2-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide; ChemDiv D109-0053) has a computed logP of 2.3947 . This ΔlogP of +0.24 units corresponds to an approximately 1.7-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential. Both compounds share the identical 2-fluorophenoxy-propanamide side chain and furazan core.

Lipophilicity Oxadiazole SAR Physicochemical profiling

Dual Aromatic Fluorination Pattern (ortho-Phenoxy + para-Phenyl) vs. Single-Fluorine Analogs

The target compound incorporates fluorine atoms at two distinct aromatic positions: ortho on the phenoxy ring and para on the oxadiazole-attached phenyl ring. This dual-fluorination pattern is structurally differentiated from closely catalogued analogs such as N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide (CAS 874126-75-7), which replaces the para-fluorine with chlorine and the ortho-fluorine with methoxy [1], and from 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, which shifts the fluorine to the para position of the phenoxy ring . Fluorine substitution at aromatic positions is well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at those sites [2]. The ortho-fluorophenoxy motif specifically shields the metabolically vulnerable position adjacent to the ether oxygen, while the para-fluorophenyl group protects the distal aromatic ring.

Fluorine chemistry Metabolic stability Oxidative metabolism

Chiral Propanamide Linker: Stereochemical Differentiation from Achiral Acetamide-Bridged Analogs

The target compound contains a methyl-substituted chiral center at the alpha-carbon of the propanamide linker (supplied as a racemic mixture), a feature absent in the corresponding acetamide analog 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-76-4), which lacks the alpha-methyl group and is therefore achiral . The presence of this stereocenter creates the potential for enantioselective target engagement: if initial screening hits are obtained with the racemate, the two enantiomers can be separated and individually profiled, often revealing that one enantiomer accounts for the majority of binding affinity while the other contributes to off-target activity. This built-in stereochemical handle is absent in achiral analogs.

Chirality Stereoselective binding Lead optimization

Procurement-Relevant Application Scenarios for 2-(2-Fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide


Phenotypic Screening Requiring Furazan-Exclusive Chemical Diversity

In phenotypic screening campaigns where the screening deck is dominated by 1,2,4- and 1,3,4-oxadiazole-containing compounds, this compound introduces the underrepresented 1,2,5-oxadiazole (furazan) pharmacophore. The distinct inductive electronic profile of furazan—comparable to –CF₃—means that hits derived from this scaffold may engage targets via different binding modalities than isomeric oxadiazole hits, providing genuinely orthogonal starting points for hit triage [1].

LogP-Driven Library Selection for CNS or Intracellular Target Screening

With a computed logP of 2.637, this compound occupies a favorable lipophilicity window for both blood-brain barrier penetration and intracellular target access, while remaining below the logP >3.5 threshold associated with increased promiscuity risk. Compared to the 4-methyl analog (logP 2.39), the +0.24 logP increase may be decisive for targets where passive permeability is rate-limiting [2].

Metabolic Stability-Focused Hit Expansion Libraries

For screening campaigns where rapid oxidative metabolism has been identified as a primary cause of false-negative results or hit attrition, the dual-fluorination pattern (ortho-fluorophenoxy + para-fluorophenyl) provides two blocked aromatic sites that are susceptible to CYP-mediated oxidation in non-fluorinated or mono-fluorinated analogs. This compound is therefore a rational choice for assembling fluorine-enriched sub-libraries aimed at enriching for metabolically resilient hits [3].

Stereochemistry-Enabled Lead Optimization Programs

Programs that prioritize enantiomer-specific SAR exploration should consider this racemic propanamide over achiral acetamide-bridged furazan analogs. The chiral center permits downstream separation of enantiomers and assessment of eudysmic ratios, a capability not available with the simpler acetamide series. This is particularly relevant for targets with known stereochemical binding preferences .

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.